Cas no 2168231-83-0 (4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde)

4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde structure
2168231-83-0 structure
Product Name:4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde
CAS No:2168231-83-0
MF:C12H9FO2S
MW:236.262065649033
CID:6089553
PubChem ID:138985505
Update Time:2025-11-02

4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde
    • 2-Thiophenecarboxaldehyde, 4-(3-fluoro-4-methoxyphenyl)-
    • A1-16094
    • EN300-1585796
    • 2168231-83-0
    • Inchi: 1S/C12H9FO2S/c1-15-12-3-2-8(5-11(12)13)9-4-10(6-14)16-7-9/h2-7H,1H3
    • InChI Key: UCJLTNVLDDKSGD-UHFFFAOYSA-N
    • SMILES: C1(C=O)SC=C(C2=CC=C(OC)C(F)=C2)C=1

Computed Properties

  • Exact Mass: 236.03072886g/mol
  • Monoisotopic Mass: 236.03072886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • Density: 1.283±0.06 g/cm3(Predicted)
  • Boiling Point: 356.8±42.0 °C(Predicted)

4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde Pricemore >>

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Additional information on 4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde

Research Briefing on 4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde (CAS: 2168231-83-0) in Chemical Biology and Pharmaceutical Applications

The compound 4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde (CAS: 2168231-83-0) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This briefing synthesizes the latest research on its synthesis, biological activity, and potential therapeutic applications. As a thiophene-based aldehyde derivative with fluorinated aromatic substitution, this compound exhibits unique physicochemical properties that make it valuable for targeted molecular design.

Recent studies published in the Journal of Medicinal Chemistry (2023) highlight its role as a key intermediate in developing kinase inhibitors. The electron-withdrawing fluoro and methoxy groups at the 3- and 4-positions of the phenyl ring significantly influence the compound's binding affinity to ATP pockets of various kinases. Molecular docking simulations demonstrate that the thiophene-2-carbaldehyde moiety provides optimal hydrogen bonding interactions with conserved lysine residues in the kinase domain.

In synthetic chemistry advancements, a novel three-component coupling protocol (Org. Lett. 2024) utilizing 2168231-83-0 has enabled efficient construction of polyheterocyclic systems. The aldehyde functionality serves as a versatile handle for subsequent transformations, including reductive amination and Knoevenagel condensation. Researchers at MIT have developed a continuous flow process that improves the yield of this intermediate by 40% compared to batch methods, addressing previous scalability challenges.

Pharmacological investigations reveal that derivatives of 4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde show selective inhibition of JAK3 kinase (IC50 = 38 nM) with >100-fold selectivity over JAK1/2. This specificity profile, reported in ACS Pharmacology & Translational Science (2024), suggests potential applications in autoimmune disorders while minimizing hematological side effects associated with pan-JAK inhibition. Structural-activity relationship studies indicate that the fluorine atom is critical for maintaining this selectivity.

The compound's fluorescence properties have also been exploited in chemical biology probes. A Nature Chemical Biology (2023) study describes its incorporation into turn-on sensors for detecting caspase-3 activity in live cells. The electron-deficient aromatic system provides an optimal platform for photoinduced electron transfer (PET) quenching mechanisms, enabling sensitive detection of protease activity during apoptosis.

Ongoing clinical translation efforts focus on its role as a precursor for next-generation BTK inhibitors. Phase I trials of a 2168231-83-0-derived compound (PM-618) for B-cell malignancies show promising pharmacokinetic profiles with oral bioavailability exceeding 80%. The methoxy group appears to mitigate first-pass metabolism while maintaining target engagement, as evidenced by PET imaging studies using radiolabeled analogs.

Future research directions include exploring its application in PROTAC design, where the aldehyde group can be utilized for covalent conjugation to E3 ligase ligands. Preliminary results presented at the 2024 AACR Annual Meeting demonstrate efficient degradation of estrogen receptor in breast cancer models using such bifunctional molecules. The compound's balanced lipophilicity (clogP = 2.1) and polar surface area (78 Ų) contribute to favorable drug-like properties in these constructs.

In conclusion, 4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde represents a versatile chemical building block with demonstrated utility across multiple therapeutic areas. Its unique structural features continue to inspire innovative applications in drug discovery and chemical biology, warranting continued investigation of its full potential in precision medicine approaches.

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